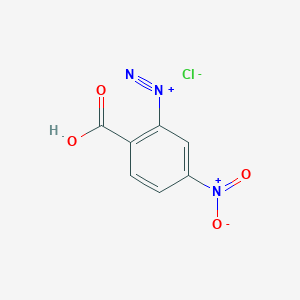![molecular formula C7H6F4N2S B14489608 [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine CAS No. 63792-16-5](/img/structure/B14489608.png)
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine is a chemical compound with the molecular formula C7H5F4N2S It is characterized by the presence of four fluorine atoms, a methylsulfanyl group, and a hydrazine moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine typically involves the reaction of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to the corresponding hydrazine derivative, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can further modify the hydrazine moiety.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Modified hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms and methylsulfanyl group contribute to the compound’s overall reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine is unique due to the presence of both fluorine atoms and a methylsulfanyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63792-16-5 |
|---|---|
Fórmula molecular |
C7H6F4N2S |
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluoro-4-methylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c1-14-7-4(10)2(8)6(13-12)3(9)5(7)11/h13H,12H2,1H3 |
Clave InChI |
BJOBMTJIJODFTC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(C(=C1F)F)NN)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
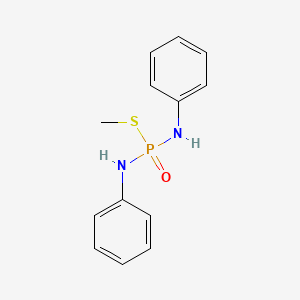

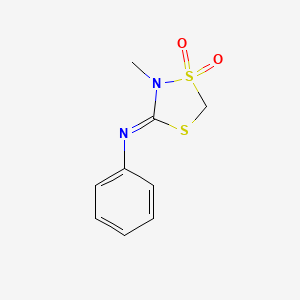
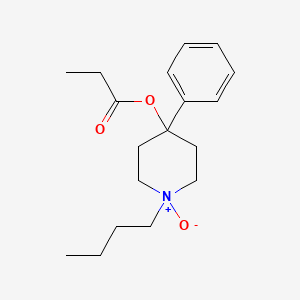
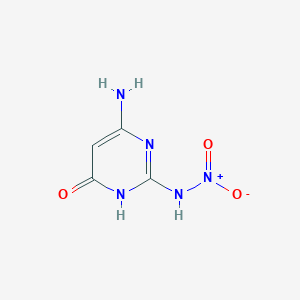
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)


